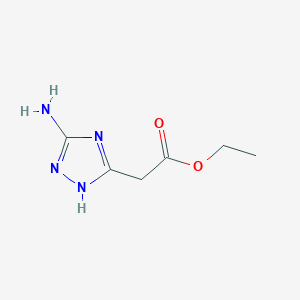

Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate

Overview

Description

Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an ethyl ester group attached to the 3-position of the triazole ring, which also bears an amino group at the 5-position. The molecular formula of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate is C6H10N4O2, and it has a molecular weight of 170.17 g/mol .

Mechanism of Action

Target of Action

It is known that 1,2,4-triazole derivatives can interact with various targets, leading to a wide range of biological activities . For instance, some 1,2,4-triazole derivatives have shown promising anticancer activity by interacting with the aromatase enzyme .

Mode of Action

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the function of these targets . Molecular docking studies have been used to understand the mechanism and binding modes of these derivatives in the binding pocket of their targets .

Biochemical Pathways

It is known that 1,2,4-triazole derivatives can influence a variety of biochemical pathways due to their ability to interact with different targets .

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can potentially improve their pharmacokinetic properties .

Result of Action

Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .

Action Environment

It is known that the compound is a white crystalline solid with high solubility in water , which suggests that its action could be influenced by factors such as pH and temperature.

Biochemical Analysis

Biochemical Properties

It is known that 1,2,4-triazole derivatives possess various biological activities

Cellular Effects

It is known that 1,2,4-triazole derivatives can have significant effects on cells .

Temporal Effects in Laboratory Settings

It is known that the compound should be stored in a freezer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl bromoacetate with 5-amino-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the triazole ring.

Reduction: Ethyl (5-hydroxy-1H-1,2,4-triazol-3-yl)acetate.

Substitution: N-alkyl or N-acyl derivatives of the triazole ring.

Scientific Research Applications

Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

3-Amino-1,2,4-triazole: A precursor in the synthesis of various triazole derivatives.

1,2,4-Triazole: A core structure in many pharmaceuticals and agrochemicals.

5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its applications in energetic materials

Uniqueness

Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate is unique due to the presence of both an amino group and an ethyl ester group on the triazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate is a compound belonging to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

- Molecular Formula : C6H10N4O2

- Molecular Weight : 170.17 g/mol

- Melting Point : Approximately 125–126 °C

The structure of this compound features an ethyl acetate moiety linked to a triazole ring with an amino group at the 5-position. This unique configuration contributes to its biological activity and potential pharmacological applications.

Biological Activities

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities, including:

- Antimicrobial Activity : this compound has shown promise in preliminary studies for its antimicrobial properties. Triazole derivatives are known to interact with microbial enzymes and cellular processes, potentially leading to inhibition of growth in various pathogens.

- Antifungal Properties : Similar to other triazole compounds, this compound may possess antifungal activity by targeting fungal cell membrane synthesis pathways .

- Anticancer Potential : Studies have suggested that triazole derivatives can exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis through various mechanisms . this compound's structural characteristics may enhance these effects compared to other similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl bromoacetate with 5-amino-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually conducted in solvents like ethanol or acetonitrile at elevated temperatures. This synthetic pathway highlights the versatility of triazole chemistry and its applicability in creating diverse compounds.

Antimicrobial Activity Study

A study focused on evaluating the antimicrobial properties of various triazole derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) was determined for various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity Study

In another research effort aimed at exploring the anticancer potential of triazole derivatives, this compound was tested against human cancer cell lines. The results demonstrated that this compound inhibited cell proliferation significantly:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | 12 |

The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

Properties

IUPAC Name |

ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-2-12-5(11)3-4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWORJPBMFMZKAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365898 | |

| Record name | ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86152-46-7 | |

| Record name | ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.